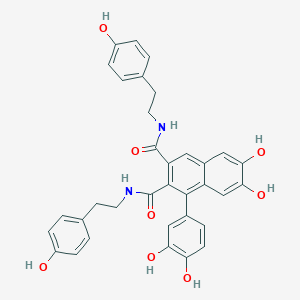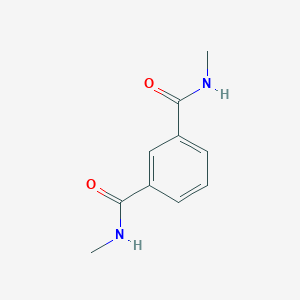
N,N'-dimethylbenzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-dimethylbenzene-1,3-dicarboxamide, commonly known as DMAC, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in most organic solvents and is commonly used as a solvent for polyacrylonitrile (PAN) fibers. DMAC is also used as a reagent in the synthesis of various organic compounds due to its excellent solubility properties.
Mecanismo De Acción
DMAC acts as a polar aprotic solvent due to the presence of two carbonyl groups in its molecular structure. It can dissolve a wide range of organic compounds, including polymers, and is commonly used as a solvent for N,N'-dimethylbenzene-1,3-dicarboxamide fibers. DMAC can also act as a reagent in organic synthesis by reacting with other compounds to form new products.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of DMAC. However, it is known to be toxic to aquatic organisms and can cause skin irritation and eye damage in humans. DMAC is also classified as a reproductive toxin and a possible carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAC has several advantages as a solvent for lab experiments. It has excellent solubility properties and can dissolve a wide range of organic compounds. It is also relatively non-toxic and is commonly used in the synthesis of pharmaceuticals and other organic compounds. However, DMAC can be expensive and is not suitable for use with certain compounds, such as those that are sensitive to nucleophiles.
Direcciones Futuras
There are several future directions for research involving DMAC. One area of interest is the development of new synthetic methods using DMAC as a reagent. DMAC could also be used as a solvent for new types of polymers and other organic compounds. Further research is also needed to better understand the biochemical and physiological effects of DMAC and its potential impact on human health and the environment.
Métodos De Síntesis
DMAC can be synthesized by reacting phthalic anhydride with dimethylamine in the presence of a catalyst such as zinc chloride. The reaction is carried out in an organic solvent such as toluene or xylene, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
DMAC is widely used in scientific research due to its excellent solubility properties. It is commonly used as a solvent for N,N'-dimethylbenzene-1,3-dicarboxamide fibers, which are used in the production of carbon fibers. DMAC is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Propiedades
Número CAS |
6780-97-8 |
|---|---|
Nombre del producto |
N,N'-dimethylbenzene-1,3-dicarboxamide |
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(13)7-4-3-5-8(6-7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Clave InChI |
YGQILMMZHDXGHE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)C(=O)NC |
SMILES canónico |
CNC(=O)C1=CC(=CC=C1)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



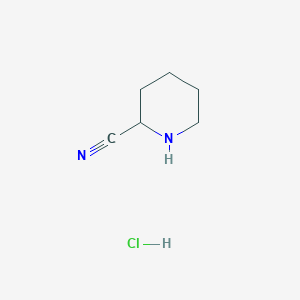
![(2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine](/img/structure/B178562.png)
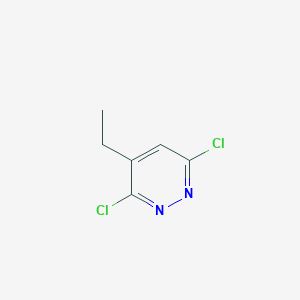
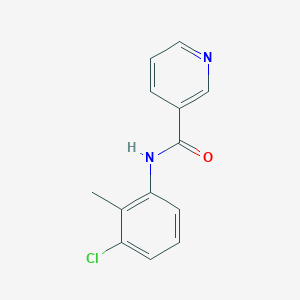
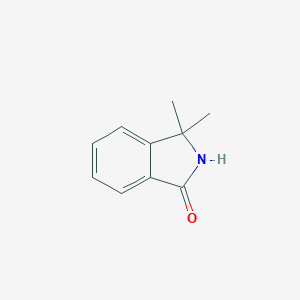
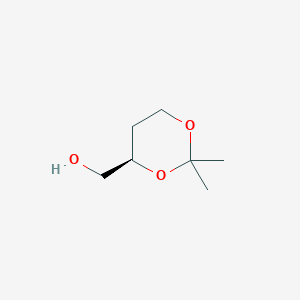
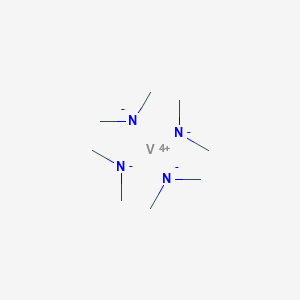
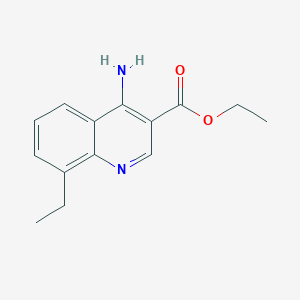
![1-Azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B178587.png)
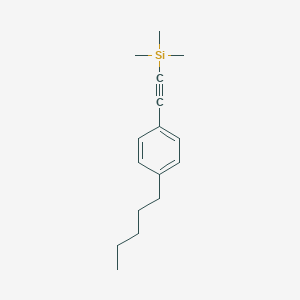
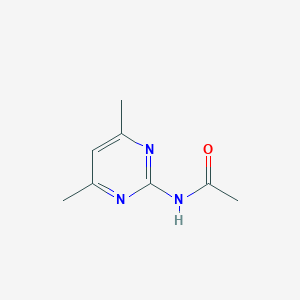
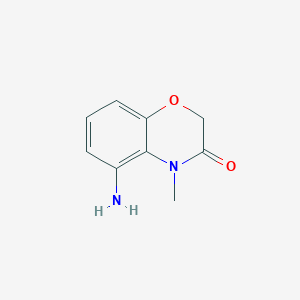
![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)
